3-Chlorobenzhydrazide 3-Chlorobenzhydrazide
Brand Name: Vulcanchem
CAS No.: 1673-47-8
VCID: VC21229077
InChI: InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
SMILES: C1=CC(=CC(=C1)Cl)C(=O)NN
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol

3-Chlorobenzhydrazide

CAS No.: 1673-47-8

Cat. No.: VC21229077

Molecular Formula: C7H7ClN2O

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorobenzhydrazide - 1673-47-8

Specification

CAS No. 1673-47-8
Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
IUPAC Name 3-chlorobenzohydrazide
Standard InChI InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Standard InChI Key PHRDZSRVSVNQRN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)NN
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)NN

Introduction

Chemical Identity and Structure

3-Chlorobenzhydrazide, also known as 3-chlorobenzohydrazide or 3-chlorobenzoic acid hydrazide, is a chlorinated benzene derivative with a hydrazide functional group. This section details its fundamental chemical identity parameters.

Basic Chemical Information

The compound is characterized by the following identifiers:

ParameterValue
CAS Number1673-47-8
Molecular FormulaC7H7ClN2O
Molecular Weight170.6 g/mol
EINECS216-812-5
InChIInChI=1/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
InChIKeyPHRDZSRVSVNQRN-UHFFFAOYSA-N
BRN973243

The compound consists of a chlorine-substituted benzene ring with a hydrazide group (-CONHNH2) attached at position 3. The chlorine substituent significantly influences the compound's reactivity, solubility, and biological properties compared to unsubstituted benzhydrazide .

Synonyms and Alternative Names

3-Chlorobenzhydrazide is known by multiple names in chemical databases and literature:

  • 3-Chlorobenzohydrazide

  • 3-Chlorobenzoic hydrazide

  • 3-Chlorobenzoic acid hydrazide

  • 3-Chlorobenzene-1-carbohydrazide

  • Benzoic acid, 3-chloro-, hydrazide

  • ASISCHEM D51116

  • AKOS BBS-00004508

This variety of names reflects its widespread use in different chemical contexts and databases, though the core chemical identity remains consistent across all nomenclature variants.

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Chlorobenzhydrazide is essential for its proper handling, storage, and application in synthetic processes.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical AppearanceWhite to light yellow powder to crystal
Density1.323±0.06 g/cm³ (Predicted)
Melting Point155-156°C
Boiling Point350.4°C at 760 mmHg
Flash Point165.7°C
Vapor Pressure1.64E-05 mmHg at 25°C
Refractive Index1.592

These properties indicate that 3-Chlorobenzhydrazide is a solid at room temperature with relatively high thermal stability, as evidenced by its elevated boiling and flash points .

Chemical Properties

The chemical behavior of 3-Chlorobenzhydrazide is largely determined by its functional groups:

  • The hydrazide group (-CONHNH2) serves as a nucleophilic center, capable of participating in various condensation reactions

  • The NH-NH2 moiety provides reactivity similar to primary amines but with enhanced nucleophilicity

  • The chlorine substituent at the meta position affects the electron distribution in the aromatic ring, influencing both reactivity and stability

  • The compound shows moderate acidity with a predicted pKa value of 11.86±0.10

These properties make 3-Chlorobenzhydrazide valuable in synthetic organic chemistry, particularly for the preparation of heterocyclic compounds and modified derivatives with potential biological activity.

Synthesis and Preparation Methods

Several synthetic routes have been reported for the preparation of 3-Chlorobenzhydrazide, with the most common approach involving the reaction of 3-chlorobenzoate esters with hydrazine hydrate.

Standard Synthetic Approaches

The primary method for synthesizing 3-Chlorobenzhydrazide involves the reaction of methyl 3-chlorobenzoate with hydrazine hydrate under various conditions .

Reaction ConditionsYieldProcedure
Hydrazine hydrate in methanol at 70°C for 1h91.67%To a stirred solution of methyl 3-chlorobenzoate (600.00 mg, 3.53 mmol) in methanol (5.00 mL) was added Hydrazine Monohydrate (1.0 mL). The resulting solution was stirred for 1 h at 70°C. The precipitated solids were collected by filtration and washed with ACN.
Hydrazine hydrate in methanol, reflux for 5hNot specifiedMethyl 3-chlorobenzoate reacted with hydrazine hydrate in methanol under reflux conditions for approximately 5 hours.
Hydrazine hydrate in ethanol, reflux for 9hNot specifiedThe starting methyl ester was dissolved in ethanol, and hydrazine hydrate was added. The mixture was refluxed for 9 hours, followed by solvent removal.
Hydrazine hydrate in methanol, reflux for 8hNot specifiedMethyl ester of aromatic carboxylic acid in methanol was treated with hydrazine hydrate dropwise with stirring and refluxed for 8 hours.

These approaches demonstrate the versatility of reaction conditions that can be employed, with the common feature being the nucleophilic attack of hydrazine on the ester carbonyl group .

Alternative Preparation Methods

Additional synthetic procedures have been reported with variations in temperature, duration, and atmosphere:

  • Reaction with hydrazine hydrate at 65°C for 4 hours in methanol

  • Reflux conditions in methanol under inert atmosphere

  • Reaction at 80°C for 4 hours in methanol followed by concentration and filtration

  • Direct conversion from carboxylic acids using coupling reagents and hydrazine

These alternative methods provide flexibility in the synthetic approach depending on laboratory conditions, scale requirements, and available starting materials.

Safety ParameterClassification/Information
Hazard SymbolXi - Irritant
Risk Codes36/37/38 - Irritating to eyes, respiratory system and skin
Safety DescriptionsS26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
S36/37/39 - Wear suitable protective clothing, gloves and eye/face protection
Hazard ClassIRRITANT
HS Code29280090

These classifications indicate that 3-Chlorobenzhydrazide requires standard safety precautions for irritant chemicals, including appropriate personal protective equipment during handling .

Related Compounds and Structural Analogues

Understanding 3-Chlorobenzhydrazide in the context of related compounds provides insights into its chemical behavior and applications.

Structural Similarities with Other Compounds

Several related compounds share structural similarities with 3-Chlorobenzhydrazide:

CompoundCAS NumberSimilarity Score
[536-40-3]Not provided1.00
[619-56-7]Not provided0.90
[438197-19-4]Not provided0.86
[609-66-5]Not provided0.81
[5980-26-7]Not provided0.81
4-Chloro-2-fluorobenzohydrazide[1016768-00-5]0.75

These similarity scores indicate the structural relationship between 3-Chlorobenzhydrazide and other compounds, potentially sharing comparable physical properties and chemical reactivities .

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